molecular formula C3H3F3N4S B3214908 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine CAS No. 1154963-41-3

3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine

Cat. No.: B3214908
CAS No.: 1154963-41-3
M. Wt: 184.15 g/mol
InChI Key: LZTIMAZQEGROEN-UHFFFAOYSA-N
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Description

3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine is a compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a trifluoromethylthio group attached to a triazole ring, which imparts unique chemical and physical properties. The trifluoromethylthio group is known for its high lipophilicity and electron-withdrawing nature, making it a valuable moiety in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 1H-1,2,4-triazol-5-amine with trifluoromethanesulfenamide in the presence of a suitable catalyst such as bismuth (III) chloride . The reaction is usually carried out under mild conditions, ensuring high selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the development of greener and more sustainable methods, such as metal-free catalysis, is an area of ongoing research .

Chemical Reactions Analysis

Types of Reactions: 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol or a simpler alkyl group.

    Substitution: Nucleophilic substitution reactions can replace the trifluoromethylthio group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted triazoles .

Scientific Research Applications

3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity

Mechanism of Action

The mechanism by which 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s binding affinity and specificity by forming strong hydrophobic interactions and hydrogen bonds with the target molecules. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

    Fluoxetine: Contains a trifluoromethyl group and is used as an antidepressant.

    Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group.

    Fipronil: An insecticide with a trifluoromethyl group.

Comparison: 3-((Trifluoromethyl)thio)-1H-1,2,4-triazol-5-amine is unique due to the presence of both a trifluoromethylthio group and a triazole ring. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which are not observed in compounds with only a trifluoromethyl group. Additionally, the triazole ring provides a versatile scaffold for further functionalization, making it a valuable compound in various applications .

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-1,2,4-triazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F3N4S/c4-3(5,6)11-2-8-1(7)9-10-2/h(H3,7,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTIMAZQEGROEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NC(=NN1)SC(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1154963-41-3
Record name 3-[(trifluoromethyl)sulfanyl]-1H-1,2,4-triazol-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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